![molecular formula C18H16F2N2O3S B2977278 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide CAS No. 868370-56-3](/img/structure/B2977278.png)
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
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Overview
Description
The compound contains a benzo[d]thiazole core, which is a type of heterocyclic compound. This core is substituted with an ethyl group at the 3-position and methoxy groups at the 4 and 7 positions. The compound also contains a difluorobenzamide group. Benzo[d]thiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap .
Molecular Structure Analysis
The benzo[d]thiazole core of the molecule is a planar, aromatic system, which allows for efficient π-π stacking interactions. This could potentially influence the compound’s solubility and reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzo[d]thiazoles are known to participate in a variety of chemical reactions, particularly electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For instance, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications
Antimicrobial and Antiviral Activities
Studies on thiazolide derivatives have shown promising antimicrobial and antiviral activities. For instance, thiazolides have been identified as novel anti-infectious agents effective against a range of pathogens, including intestinal protozoan parasites, bacteria, and viruses. The structure-function relationship of these compounds has been explored to understand their ability to induce apoptosis in cancer cell lines, suggesting a different molecular target in pathogens and cancer cells. This indicates the potential of thiazolide structures, including derivatives similar to the queried compound, for developing new antimicrobial and antiviral therapies (Brockmann et al., 2014).
Anticancer Properties
Benzothiazole derivatives, closely related to the chemical structure , have been extensively studied for their anticancer properties. These compounds have been found to exhibit significant antitumor activities, with various substitutions on the benzothiazole scaffold modulating their effectiveness. The research suggests that these derivatives could be potent anticancer agents, providing a basis for the potential exploration of the queried compound in oncology research (Osmaniye et al., 2018).
Anticonvulsant Properties
The investigation into thiazole derivatives for potential anticonvulsant activities has also been reported. These studies offer insights into the development of new therapeutic agents for seizure disorders, highlighting the versatility of thiazole compounds in addressing various neurological conditions. This research area may provide a foundation for exploring the neurological applications of the specific compound (Sych et al., 2018).
Mechanism of Action
properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-4-22-15-12(24-2)8-9-13(25-3)16(15)26-18(22)21-17(23)14-10(19)6-5-7-11(14)20/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPUBFKFSZTXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
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